1-Chloro-2,3,4,6-tetrafluorobenzene
Overview
Description
1-Chloro-2,3,4,6-tetrafluorobenzene is a chemical compound with the empirical formula C6HClF4 . It has a molecular weight of 184.52 . The structure of the molecule can be represented as Fc1cc(F)c(F)c(Cl)c1F .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with tetrabutylammonium triphenyldifluorosilicate and HSiPh3 in tetrahydrofuran and benzene-d6 at 60°C for 40 hours . The reaction is carried out in an inert atmosphere within a sealed tube .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Fc1cc(F)c(F)c(Cl)c1F . The InChI representation is 1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H .Physical And Chemical Properties Analysis
This compound is practically insoluble with a solubility of 0.031 g/L at 25°C . It has a density of 1.560±0.06 g/cm3 at 20°C and 760 Torr . The boiling point is reported to be between 123-123.5°C . The refractive index is 1.4410 at 589.3 nm and 20°C .Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of chlorobenzene produces 1-chloro-2,3,4,6-tetrafluorobenzene as a primary product. This process is carried out on a platinum anode, resulting in various fluorinated products, showcasing its application in chemical synthesis and material science (Momota et al., 1995).
Halogenation in Organic Chemistry
Controlled chlorination of related compounds like trifluoromethoxybenzene yields derivatives including this compound. This process is significant in organic chemistry for the synthesis of various halogenated compounds without hydrolysis of the -OCF3 group, indicating its use in creating stable, complex molecules (Herkes, 1977).
Supramolecular Chemistry
This compound is involved in supramolecular frameworks through interactions like Hg⋯Cl and Hg⋯F. Its crystallization from mixtures yields compounds with unique solid-state structures, highlighting its role in the study of molecular interactions and crystal engineering (Gardinier & Gabbaï, 2000).
Chemical Bonding Studies
Studies on compounds like 1,2,3,5-tetrafluorobenzene, closely related to this compound, reveal insights into chemical bonding, such as C–H⋯F–C interactions. These findings are important in the broader understanding of weak intermolecular interactions, crucial in non-polar compounds' crystal packing (Thakur et al., 2010).
Photocatalysis
Photocatalyzed reactions involving benzylic compounds showcase the potential use of this compound derivatives in synthesizing fluorinated products. This highlights its application in developing novel synthetic methods in organic chemistry (Bloom et al., 2014).
Mechanism of Action
Target of Action
1-Chloro-2,3,4,6-tetrafluorobenzene is a synthetic compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted product .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. The compound’s primary role is in the synthesis of other organic compounds, where it can introduce fluorine atoms into the target molecule .
properties
IUPAC Name |
2-chloro-1,3,4,5-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUXWFTGJNHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477240 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5172-06-5 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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